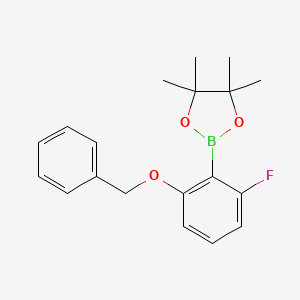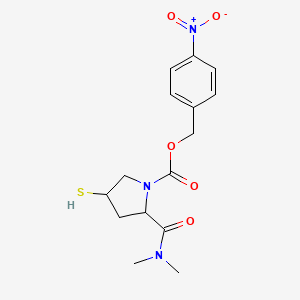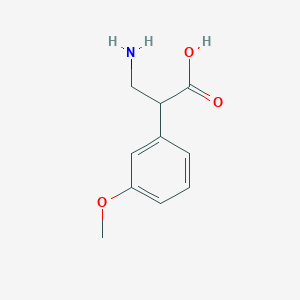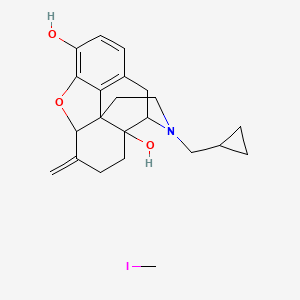
Nalmefenemethiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalmefenemethiodide is a chemical compound that belongs to the class of opioid antagonists. It is structurally related to nalmefene, which is used in the treatment of opioid overdose and alcohol dependence. This compound is known for its ability to block the effects of opioids by binding to opioid receptors in the brain, thereby preventing the activation of these receptors by opioid agonists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nalmefenemethiodide typically involves the reaction of nalmefene with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Nalmefene} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process may also include purification steps such as crystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nalmefene oxide, while reduction could produce nalmefene alcohol.
Scientific Research Applications
Nalmefenemethiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving opioid receptor binding and activity.
Biology: Researchers use this compound to study the effects of opioid antagonists on cellular and molecular processes.
Medicine: The compound is investigated for its potential therapeutic applications in treating opioid addiction and alcohol dependence.
Industry: this compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
Nalmefenemethiodide is similar to other opioid antagonists such as nalmefene and naltrexone. it offers certain advantages:
Comparison with Similar Compounds
- Nalmefene
- Naltrexone
- Naloxone
Nalmefenemethiodide stands out due to its unique pharmacokinetic properties and reduced risk of liver toxicity, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C22H28INO3 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane |
InChI |
InChI=1S/C21H25NO3.CH3I/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;1-2/h4-5,13,16,19,23-24H,1-3,6-11H2;1H3 |
InChI Key |
KRDOLNRUFQASJV-UHFFFAOYSA-N |
Canonical SMILES |
CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
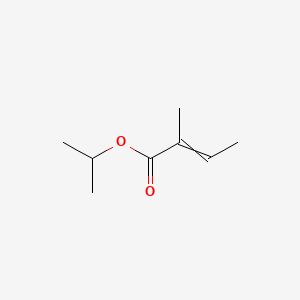
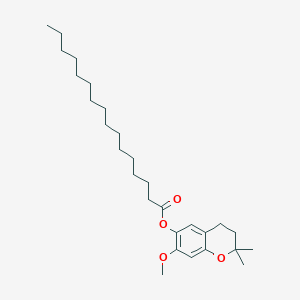
![3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide](/img/structure/B12511303.png)
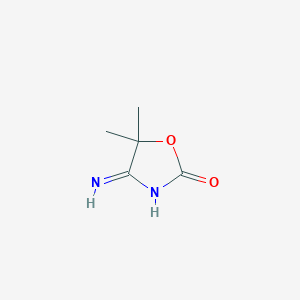
![3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511314.png)
pyridin-2-YL]propylidene})amine](/img/structure/B12511318.png)
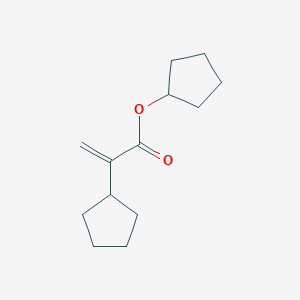
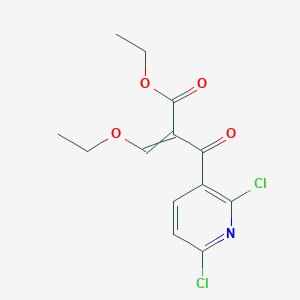
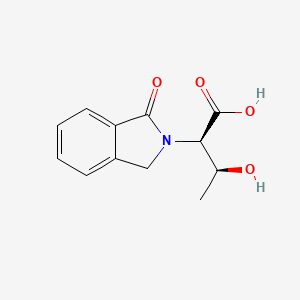
![8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one](/img/structure/B12511345.png)
